2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of GenX and related fluorinated compounds involves complex chemical processes. One method reported for the synthesis of related fluorinated acids involves the electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol to obtain perfluoropropionic acid, demonstrating the intricate steps required to incorporate fluorine atoms into organic molecules and highlighting the challenges in synthesizing such compounds (Nagase, Baba, & Kojima, 1963).
Molecular Structure Analysis
The molecular structure of GenX is characterized by its highly fluorinated, ether-linked propanoic acid framework. This structure imparts the molecule with its significant chemical and thermal stability, which is a hallmark of fluorinated compounds. Advanced analytical techniques, such as FT-IR, 1H NMR, and 19F NMR, are employed to characterize such molecules and understand their complex structure-activity relationships (Han, Zhang, Li, & Li, 2009).
Chemical Reactions and Properties
GenX and similar fluorinated compounds undergo a range of chemical reactions, reflecting their reactivity and the influence of the fluorine atoms on their chemical behavior. For instance, the reactivity of tetrafluoroallene with various reagents demonstrates the potential for diverse chemical transformations in the synthesis and modification of fluorinated organic compounds (Banks, Haszeldine, & Myerscough, 1972).
Physical Properties Analysis
The physical properties of GenX, such as its phase behavior, solubility, and thermal stability, are closely linked to its molecular structure. The highly fluorinated nature of GenX contributes to its unique physical properties, which are critical for its application in various industries. Studies on related fluorinated compounds provide insights into the physical behavior of these materials under different conditions (Sawada et al., 2011).
Chemical Properties Analysis
The chemical properties of GenX, including its reactivity, stability, and interactions with other substances, are integral to its functionality in various applications. The investigation of reactions and interactions of fluorinated compounds offers valuable information on the chemical properties of GenX and its behavior in different environments (Furin et al., 2000).
Scientific Research Applications
Surfactant Synthesis : This compound is used in synthesizing a series of fluorocarbon surfactants which have low surface tension and significantly reduce the surface tensions of organic solvents (Han, Zhang, Li, & Li, 2009).
Toxicity and Environmental Impact : Studies on its ammonium salt form indicate low concern for aquatic hazard and bioconcentration, suggesting low risk to aquatic organisms (Hoke, Ferrell, Sloman, Buck, & Buxton, 2016). Additionally, there's research on its distribution in river/estuary systems and its presence in environmental water samples (Heydebreck, Tang, Xie, & Ebinghaus, 2015).
Biological Systems Impact : Research on its absorption, distribution, metabolism, and excretion in animal models, including rats, mice, and monkeys, provides insights into its pharmacokinetic behavior (Gannon et al., 2016). Additionally, studies on its chronic toxicity and carcinogenicity in rats have been conducted, indicating specific dose-dependent effects (Caverly Rae et al., 2015).
Phytotoxicity Studies : The compound's impact on plant species like Arabidopsis thaliana and Nicotiana benthamiana has been evaluated, showing effects on plant growth, photosynthesis, and oxidative stress (Chen, Yang, Liu, Jamieson, Shan, & Chu, 2019).
Immunomodulatory Effects : Its immunomodulatory effects have been studied in mice, revealing potential impacts on antibody responses and other immune parameters (Rushing, Hu, Franklin, McMahen, Dagnino, Higgins, Strynar, & DeWitt, 2017).
Chemical Reactions and Applications : Research into its reactions with amines or alcohols, as well as its use in the preparation of nanocomposites and surface modification, is also evident (Furin, Pressman, Pokrovsky, Krysin, & Chi, 2000).
Safety And Hazards
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O4/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQVBDAMYDDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5(CF2OCF(CF3))2COOH, C9HF17O4 | |
Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892442 | |
Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00892442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid | |
CAS RN |
13252-14-7 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13252-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EINECS 236-237-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00892442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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